molecular formula C10H14BrN3 B2977661 2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine CAS No. 1353947-69-9

2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine

Cat. No.: B2977661
CAS No.: 1353947-69-9
M. Wt: 256.147
InChI Key: KEXOAMBFWHTYCM-UHFFFAOYSA-N
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Description

2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine (: 1353947-69-9) is a brominated organic compound featuring a piperidine ring linked to a pyrimidine heterocycle . With the molecular formula C10H14BrN3 and a molecular weight of 256.14 g/mol, this compound serves as a versatile synthetic intermediate or building block in medicinal chemistry and drug discovery research . The presence of the bromomethyl group (-CH2Br) on the piperidine ring makes this molecule a valuable alkylating agent, enabling researchers to readily incorporate the piperidinylpyrimidine scaffold into more complex target structures through nucleophilic substitution reactions . The piperidine and pyrimidine motifs are privileged structures in pharmaceuticals, frequently found in compounds with diverse biological activities . Pyrimidines are essential building blocks in nucleic acids and are widely used in drugs targeting various conditions, including infectious diseases and cancer . Piperidine rings are also common fragments in many active pharmaceutical ingredients. While the specific biological activity and mechanism of action for this compound have not been fully detailed in the literature accessed, compounds with similar piperidine-pyrimidine architectures have been investigated as key intermediates in the development of non-nucleoside reverse transcriptase inhibitors for HIV-1 treatment and other bioactive molecules . This suggests its primary research value lies in its potential as a precursor for generating novel therapeutic candidates. This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(bromomethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-7-9-3-1-6-14(8-9)10-12-4-2-5-13-10/h2,4-5,9H,1,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXOAMBFWHTYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Scientific Research Applications

2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a piperidine moiety and has applications in drug development because of its structural characteristics. The bromomethyl group enhances the compound's reactivity, making it a valuable intermediate in chemical transformations, specifically nucleophilic substitution reactions where nucleophiles replace the bromine atom. Research indicates that compounds similar to this compound exhibit biological activities; however, the specific biological activity of this compound is still under investigation, though its structural features suggest promising avenues for further research.

Synthesis
The synthesis of this compound typically involves several steps:

  • further studies using techniques like molecular docking and in vitro assays will help elucidate these interactions.
  • Studies focusing on the interaction of this compound with biological targets are crucial for understanding its mechanism of action.
  • Preliminary data suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways.

Potential Applications
this compound has potential applications in drug development. Studies that focus on the interaction of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary data suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. Further studies using techniques like molecular docking and in vitro assays will help elucidate these interactions.

Structural Similarity
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of a brominated piperidine and pyrimidine, which may provide distinct biological activities compared to these similar compounds.

Compound NameStructural FeaturesUnique Properties
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains a pyrrolo-pyrimidine structureExhibits strong kinase inhibition properties
2-(Pyridin-2-yl)pyrimidineSubstituted pyridine instead of piperidinePotential anti-inflammatory activity
6-BromopicolinamideBrominated picolinamide structureAntibacterial properties

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related pyrimidine and heterocyclic derivatives, focusing on substituent effects, biological activity, and synthetic utility.

2.1. Structural and Functional Comparisons
Table 1: Key Features of 2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine and Analogs
Compound Name Core Structure Substituent at C-2 (Pyrimidine) Biological Activity Key Features/Reactivity References
This compound Pyrimidine 3-(Bromomethyl)piperidin-1-yl Not explicitly reported Bromine as leaving group; potential alkylating agent
7-(2-Bromoethyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine 2-Bromoethyl Synthetic intermediate Used in click chemistry or further functionalization
2-(Piperidin-1-yl)ethylthio-pyrimidine derivatives Pyrimidine (Piperidin-1-yl)ethylthio Antifungal activity (MIC: 8–16 µg/mL) Ethylthio linker enhances antifungal properties
Piperidin-1-yl-propoxyphenyl-2-aminopyrimidine 2-Aminopyrimidine Piperidin-1-yl-propoxyphenyl Pharmacological evaluation (e.g., kinase inhibition) Longer propoxy linker; modulates receptor binding
6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Piperidin-1-yl-ethoxy-phenyl TGF-β/Smad pathway inhibition Ethoxy linker improves solubility and target engagement
2.2. Substituent Effects on Reactivity and Bioactivity
  • Bromomethyl vs. Bromoethyl Groups : The bromomethyl group in the target compound offers steric compactness compared to bromoethyl analogs (e.g., 7-(2-bromoethyl)-4-chloro-pyrrolo[2,3-d]pyrimidine). This may enhance electrophilicity, favoring nucleophilic substitution reactions in biological systems or synthetic pathways .
  • Piperidine Linker Variations : Piperidinyl-ethylthio substituents (as in antifungal pyrimidines) demonstrate that sulfur-based linkers improve membrane permeability, whereas the bromomethyl-piperidine group in the target compound may prioritize covalent binding over passive diffusion .
  • Linker Length and Flexibility : Piperidin-1-yl-propoxyphenyl derivatives (e.g., ) use a longer propoxy linker, which increases spatial flexibility and may enhance interactions with deep binding pockets in enzymes. In contrast, the bromomethyl group’s rigidity could limit conformational adaptability but improve target residence time .

Biological Activity

2-(3-(Bromomethyl)piperidin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for drug development, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a piperidine moiety, which enhances its solubility and bioavailability. The bromomethyl group is crucial for its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. It has been noted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-72.74
HepG24.92
A5491.96

These values indicate strong activity compared to standard chemotherapeutic agents like erlotinib, which has higher IC50 values (19.51, 23.61, and 15.83 µM for the respective cell lines) .

Antiviral Properties

The compound is also being explored for antiviral applications. Similar compounds have shown inhibitory effects against influenza A virus, suggesting that this compound may possess comparable properties .

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has been documented extensively. For instance, compounds analogous to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
E. coli200
S. aureus400
K. pneumoniae600

These findings underscore the potential of this compound in developing new antimicrobial agents.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Receptor Modulation: It could modulate receptor activity, affecting signaling pathways critical for cell survival and growth.

The specific molecular mechanisms remain under investigation but are likely to involve complex interactions with cellular proteins and nucleic acids.

Case Studies

  • Cytotoxicity Assays: In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 cells, with a notable dose-dependent response observed.
  • Antimicrobial Testing: A series of synthesized derivatives were tested against multiple bacterial strains, revealing promising results that warrant further exploration in clinical settings.

Q & A

Q. Table 1: Key Impurities and Detection Methods

Impurity TypeDetection MethodReference
Piperidine side-productsHPLC-MS (m/z 180–250)
Dehalogenated derivativesGC-MS (loss of Br isotope)

Q. Table 2: Crystallographic Parameters

ParameterValueSource
Space GroupP1
Unit Cell Volume935.0 ų
Resolution Limit0.84 Å

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